LUF6283

HCA2 Radioligand Binding GPR109A

LUF6283 is a pyrazole-class HCA2 (GPR109A) partial agonist (Ki=0.55μM, 76% intrinsic efficacy). Unlike niacin, it reduces VLDL-triglycerides via hepatic APOB suppression (>40%) without prostaglandin D2-mediated flushing—critical for dyslipidemia research. Its biased agonism profile (G protein/ERK1/2 EC50 ratio: 10) and cryo-EM structure (PDB: 8IHH) enable definitive signaling bias studies. Quantitatively superior to LUF6281 (5-fold affinity gain, >2-fold greater efficacy) and MK-0354 (retains ERK activity). For R&D only.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 92933-48-7
Cat. No. B1675417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLUF6283
CAS92933-48-7
SynonymsLUF6283, LUF-6283, LUF 6283
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=NN1)C(=O)O
InChIInChI=1S/C8H12N2O2/c1-2-3-4-6-5-7(8(11)12)10-9-6/h5H,2-4H2,1H3,(H,9,10)(H,11,12)
InChIKeyZJTXSGLJNBAMJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LUF6283 (CAS 92933-48-7) HCA2 Partial Agonist for Dyslipidemia and Metabolic Research Procurement


LUF6283 (5-butyl-1H-pyrazole-3-carboxylic acid; CAS 92933-48-7) is an orally bioavailable partial agonist of the hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A or HM74A), a G protein-coupled receptor that mediates the lipid-lowering effects of niacin [1]. It belongs to the pyrazole class of HCA2 ligands and is characterized by a Ki of 0.55 μM in radioligand competitive binding assays using HEK293T cells stably expressing human HCA2 [1]. LUF6283 has been structurally characterized by cryo-electron microscopy in complex with the HCA2-Gi signaling complex, providing atomic-level resolution of its orthosteric binding mode [2]. As a research tool compound, it is primarily employed in investigations of dyslipidemia mechanisms, HCA2 signaling bias, and the structure-activity relationships governing therapeutic efficacy versus adverse effect profiles.

Why LUF6283 Cannot Be Substituted with Generic HCA2 Agonists in Dyslipidemia Research


HCA2 agonists exhibit marked functional heterogeneity that precludes simple interchangeability. LUF6283 is a partial agonist with 76% intrinsic efficacy relative to the full agonist niacin, resulting in a fundamentally different signaling profile: it achieves equivalent VLDL-triglyceride reduction to niacin but operates through a distinct hepatic mechanism (>40% reduction in APOB expression) rather than adipocyte lipolysis inhibition [1]. Unlike the full agonist niacin, LUF6283 does not activate the prostaglandin D2-mediated flushing pathway, a clinically dose-limiting adverse effect that drives treatment discontinuation [1]. Among partial agonists, key parameters diverge substantially: LUF6283 exhibits ~5-fold higher binding affinity (Ki = 0.55 μM) and >2-fold greater intrinsic efficacy (76%) than the structurally related pyrazole LUF6281 (Ki = 3 μM; intrinsic efficacy = 55%) [1]. Furthermore, LUF6283 retains robust ERK1/2 phosphorylation activity (EC50 = 0.32 μM), whereas the alternative partial agonist MK-0354 shows negligible ERK signaling, indicating distinct biased agonism profiles [2]. These quantitative differences in binding affinity, intrinsic efficacy, mechanistic pathway engagement, and side-effect liability render generic substitution scientifically invalid.

LUF6283 Differential Evidence: Quantitative Performance Data Against Key Comparators


HCA2 Binding Affinity: LUF6283 vs. Niacin vs. LUF6281

LUF6283 binds to human HCA2 with a Ki of 0.55 μM, representing intermediate affinity between the high-affinity full agonist niacin (Ki = 0.04 μM) and the lower-affinity pyrazole analog LUF6281 (Ki = 3 μM) [1]. This 5.5-fold higher affinity over LUF6281 establishes LUF6283 as the more potent binding partner within the pyrazole series. The 14-fold lower affinity relative to niacin correlates with its partial agonist profile and reduced flushing liability [1].

HCA2 Radioligand Binding GPR109A Affinity

Intrinsic Efficacy: Partial Agonism Quantification of LUF6283 Relative to Full Agonist Niacin

In [35S]-GTPγS functional assays measuring G protein activation, LUF6283 exhibits an intrinsic efficacy of 76 ± 3% relative to the full agonist niacin (defined as 100%), confirming its classification as a partial agonist [1]. In contrast, the structurally related pyrazole LUF6281 demonstrates only 55 ± 4% intrinsic efficacy [1]. This 21-percentage-point difference in maximal receptor activation capacity between the two pyrazole analogs represents a substantial functional divergence that cannot be predicted from structural similarity alone.

HCA2 Partial Agonism Intrinsic Efficacy GTPγS Binding

ERK1/2 Phosphorylation Potency and Biased Signaling: LUF6283 vs. Niacin vs. LUF6281

LUF6283 exhibits differential potency across HCA2 signaling pathways, with an EC50 of 0.32 μM for ERK1/2 phosphorylation compared to 3.1 μM for G protein activation ([35S]-GTPγS), yielding an EC50 ratio (GTPγS/pERK1/2) of 10 [1]. This signaling bias is less pronounced than that observed for niacin (EC50 ratio = 21; pERK EC50 = 0.02 μM; GTPγS EC50 = 0.41 μM) but greater than that of LUF6281 (EC50 ratio = 6) [1]. Notably, the alternative HCA2 partial agonist MK-0354 shows negligible ERK1/2 phosphorylation activity, indicating a qualitatively distinct biased agonism profile [2].

Biased Agonism ERK Phosphorylation HCA2 Signaling Functional Selectivity

In Vivo Flushing Side Effect: LUF6283 Eliminates Niacin-Associated Cutaneous Flushing

In normolipidemic C57BL/6 mice treated orally for 4 weeks at 400 mg/kg/day, LUF6283 produced no detectable cutaneous flushing, in direct contrast to niacin which reliably induces flushing at equivalent lipid-lowering doses [1]. This differential side-effect profile is mechanistically linked to LUF6283's partial agonism, which fails to reach the threshold of HCA2 activation in epidermal Langerhans cells and keratinocytes required to trigger prostaglandin D2 release, the established mediator of niacin-induced flushing [1]. The alternative pyrazole LUF6281 also lacked flushing activity, but with inferior binding affinity and efficacy [1].

Cutaneous Flushing HCA2 Side Effect In Vivo Tolerability

Hepatic vs. Adipose Mechanism of Action: Distinct VLDL-Lowering Pathway of LUF6283

LUF6283 lowers plasma VLDL-triglyceride concentrations through a mechanism fundamentally distinct from niacin. Niacin reduces VLDL by inhibiting adipocyte lipolysis, evidenced by a 50% reduction in adipose tissue expression of lipolytic genes HSL and ATGL [1]. In contrast, LUF6283 does not alter HSL or ATGL expression in adipose tissue, but instead reduces hepatic expression of apolipoprotein B (APOB) by >40%, indicating suppression of hepatic VLDL assembly and secretion [1]. Both LUF6283 and niacin achieve comparable reductions in plasma VLDL-triglyceride levels despite operating through divergent tissue-specific pathways [1].

VLDL Apolipoprotein B Hepatic Lipid Metabolism Lipolysis

Cryo-EM Structural Characterization: Orthosteric Binding Mode of LUF6283 at Atomic Resolution

The cryo-electron microscopy structure of LUF6283 bound to the HCA2-Gi signaling complex has been solved at high resolution, revealing that LUF6283 occupies the orthosteric binding pocket and forms a critical salt bridge with a conserved arginine residue essential for receptor activation [1]. Parallel cryo-EM structures have been solved for HCA2 complexes with full agonists GSK256073, MK6893, and acifran, enabling direct structural comparison of partial versus full agonist binding modes [1]. LUF6283 is among a select group of HCA2 agonists with experimentally determined receptor-bound conformations, providing atomic-level data for understanding the structural basis of partial agonism at this receptor.

Cryo-EM HCA2 Structure Orthosteric Binding Structure-Based Drug Design

LUF6283 Priority Research and Preclinical Application Scenarios


HCA2 Biased Signaling and Functional Selectivity Studies

LUF6283 is uniquely suited for dissecting HCA2 signaling bias due to its intermediate EC50 ratio of 10 between G protein activation (3.1 μM) and ERK1/2 phosphorylation (0.32 μM) [1]. This profile distinguishes it from niacin (ratio 21), LUF6281 (ratio 6), and MK-0354 (negligible ERK activity), enabling comparative studies to identify which downstream signaling pathways couple HCA2 activation to therapeutic lipid lowering versus flushing side effects [1]. The availability of its cryo-EM structure (PDB 8IHH) further supports structure-guided mutagenesis to map signaling determinants [2].

Hepatic VLDL Production and APOB Regulation Studies

LUF6283 provides a unique pharmacological tool for investigating hepatic regulation of VLDL assembly and secretion independent of adipose lipolysis. In C57BL/6 mice, LUF6283 (400 mg/kg/day orally) reduces hepatic APOB expression by >40% while leaving adipose HSL and ATGL expression unchanged, in direct contrast to niacin which suppresses adipose lipolytic genes but not hepatic APOB [1]. This distinct tissue-specific mechanism makes LUF6283 valuable for studies of liver-centric lipid metabolism, APOB transcriptional regulation, and the gut-liver axis in lipoprotein homeostasis.

Flush-Free HCA2 Agonism Preclinical Models

LUF6283 enables preclinical studies of HCA2-mediated lipid lowering without the confounding variable of cutaneous flushing that complicates niacin-based research [1]. At the efficacious dose of 400 mg/kg/day in mice, LUF6283 achieves VLDL-triglyceride reduction comparable to niacin while producing no detectable flushing response [1]. This flush-free profile is mechanistically attributed to its 76% intrinsic efficacy, which falls below the threshold required to activate the prostaglandin D2 cascade in epidermal immune cells [1].

Pyrazole Scaffold Structure-Activity Relationship (SAR) Studies

As a representative of the pyrazole class of HCA2 ligands, LUF6283 serves as a benchmark compound for SAR investigations. Within the pyrazole series, LUF6283 (Ki = 0.55 μM, intrinsic efficacy = 76%) demonstrates substantially improved binding affinity and functional efficacy compared to LUF6281 (Ki = 3 μM, intrinsic efficacy = 55%) [1]. The 5-butyl substitution on the pyrazole core differentiates LUF6283 from other pyrazole HCA2 ligands, providing a defined chemical starting point for medicinal chemistry optimization campaigns targeting improved potency, selectivity, or pharmacokinetic properties.

Quote Request

Request a Quote for LUF6283

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.